Cas no 869494-14-4 (3-Benzyl-3,6-diazabicyclo[3.1.1]heptane)

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane structure
869494-14-4 structure
Produktname:3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
CAS-Nr.:869494-14-4
MF:C12H16N2
MW:188.268842697144
MDL:MFCD20683101
CID:2361084
PubChem ID:66676950

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
    • 3-benzyl-3,6-diazabicyclo[3.1.1]heptane
    • AMOT0142
    • HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • 2165AJ
    • SB12430
    • AM80870
    • 3-(Phenylmethyl)-3,6-diazabicyclo[3.1.1]heptane (ACI)
    • 869494-14-4
    • SCHEMBL402305
    • MFCD20683101
    • AS-43619
    • CS-0047657
    • AKOS022971488
    • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
    • MDL: MFCD20683101
    • Inchi: 1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2
    • InChI-Schlüssel: HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • Lächelt: N1C2CN(CC3C=CC=CC=3)CC1C2

Berechnete Eigenschaften

  • Genaue Masse: 188.131348519g/mol
  • Monoisotopenmasse: 188.131348519g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 189
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 15.3

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A521906-1g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
1g
$444.0 2025-02-26
Ambeed
A521906-100mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
100mg
$77.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07639-100MG
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
100MG
¥ 1,940.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07639-5G
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
5g
¥ 23,265.00 2023-04-13
Chemenu
CM244411-1g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
1g
$*** 2023-03-29
eNovation Chemicals LLC
D624680-250MG
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
250mg
$760 2024-05-23
Ambeed
A521906-5g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
5g
$1494.0 2025-02-26
TRC
B536910-50mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4
50mg
$ 275.00 2022-06-07
eNovation Chemicals LLC
Y1123556-1g
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1123556-250mg
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 95%
250mg
$370 2024-07-28

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  4 h, 80 °C
2.1 Solvents: Toluene ;  60 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
4.2 Reagents: Water ;  rt
5.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
7.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
7.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
2.2 Reagents: Water ;  rt
3.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
5.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Toluene ;  60 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
3.2 Reagents: Water ;  rt
4.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
6.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Bromine ;  4 h, 95 °C
1.2 14 h, rt
2.1 Solvents: Dimethylformamide ;  4 h, 80 °C
3.1 Solvents: Toluene ;  60 h, reflux
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
5.2 Reagents: Water ;  rt
6.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
8.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
8.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Raw materials

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:869494-14-4)3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
A862971
Reinheit:99%/99%
Menge:1g/5g
Preis ($):400.0/1345.0